![molecular formula C11H20N2O2 B141963 Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 152513-88-7](/img/structure/B141963.png)

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

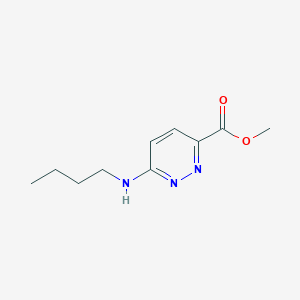

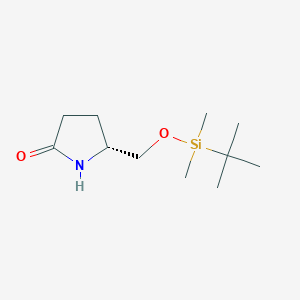

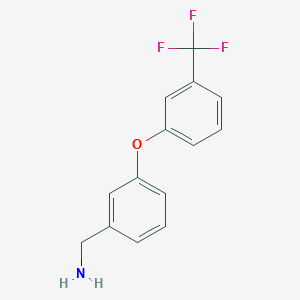

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a compound that belongs to the class of azaspiroheptanes, which are characterized by a spirocyclic structure involving a nitrogen atom. This particular structure is of interest in medicinal chemistry due to its potential to access chemical spaces that are complementary to the more common piperidine ring systems. The compound's relevance is highlighted by its use in the synthesis of novel compounds that can serve as intermediates for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been reported to involve efficient and scalable synthetic routes . Although the exact synthesis of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is not detailed, the methodologies used for similar compounds suggest that it could be synthesized through routes that allow for selective derivatization on the azetidine and cyclobutane rings. This would provide a convenient entry point for the creation of a variety of novel compounds.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate would likely be influenced by the presence of the azetidine and cyclobutane rings, as well as the tert-butyl and carbamate groups. These features could provide various sites for selective derivatization, enabling the synthesis of a diverse array of compounds with potential biological activities. The related tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as an example of how such a spirocyclic compound can be used as a versatile intermediate for further chemical transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate are not provided, the properties of structurally similar compounds can offer some insights. For instance, the 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been shown to possess high affinity and selectivity at the dopamine D3 receptor, with some derivatives exhibiting favorable pharmacokinetic properties and selectivity over the hERG channel . These findings suggest that tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate could also display unique pharmacological properties that may be fine-tuned through chemical modifications.

Scientific Research Applications

Environmental Science and Chemistry Applications

Decomposition and Environmental Fate

- Methyl tert-butyl ether (MTBE), related to Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in structural complexity and environmental relevance, has been extensively studied for its environmental occurrence and fate. Its decomposition, facilitated by adding hydrogen in a cold plasma reactor, highlights the innovative approaches to mitigating pollution from such compounds. This method demonstrates potential for converting MTBE into less harmful substances, emphasizing the necessity for novel SPAs with lower toxicity and environmental impact (Hsieh et al., 2011).

Adsorption for Environmental Remediation

- The environmental behavior and fate of MTBE, a compound with similarities to Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, have been reviewed, especially focusing on adsorption as a method for removal from aqueous solutions. This research underlines the importance of understanding and developing efficient adsorbents for mitigating water pollution caused by such chemicals (Squillace et al., 1997).

Pharmacological Applications

Serotonin Receptor Agonists as Antidepressants

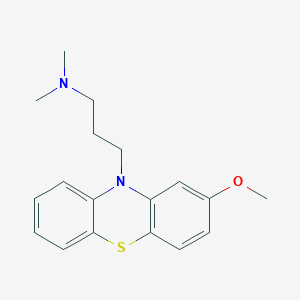

- Compounds structurally related to Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, such as azapirones, have been examined for their role as serotonin receptor agonists and potential antidepressant drugs. These studies provide insights into the mechanisms of action of such compounds and their therapeutic applications in mental health disorders. The efficacy of 5-HT1A receptor agonists underscores the compound's potential for treating depression and anxiety disorders (Burrows et al., 1991).

Anti-inflammatory Applications

- The anti-inflammatory potential of serotonin (5-HT)2A receptor agonists, which are chemically related or functionally similar to Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, has been explored. This research indicates the novel therapeutic avenues such compounds may offer for treating various inflammatory disorders, providing a foundation for future studies into their utility in clinical settings (Flanagan & Nichols, 2018).

Safety and Hazards

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBPOMWRHSMLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565624 |

Source

|

| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |

CAS RN |

152513-88-7 |

Source

|

| Record name | tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.